tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl azetidine-1-carboxylate and (S)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Materials Science: The compound is explored for its potential in developing novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2S)-1-amino-2-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its (2S)-configuration and the presence of both amino and hydroxyl groups make it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-[(2S)-1-amino-2-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-7(14)9(12)8-5-13(6-8)10(15)16-11(2,3)4/h7-9,14H,5-6,12H2,1-4H3/t7-,9?/m0/s1 |
InChI Key |
IMSBFHJNXQUAQU-JAVCKPHESA-N |
Isomeric SMILES |
C[C@@H](C(C1CN(C1)C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(C1CN(C1)C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
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